molecular formula C17H13NO2S2 B4059526 2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one

Cat. No.: B4059526
M. Wt: 327.4 g/mol
InChI Key: BSSQKKGYWVEKBS-VVGDYKIKSA-N
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Description

2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C17H13NO2S2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.03877100 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One area of research involves the synthesis of novel ylidene derivatives of tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines. These derivatives are synthesized, and their structures are confirmed by NMR spectroscopy, showcasing their potential in the study of molecular structure and reactivity (Kulakov et al., 2016). Similarly, the synthesis of 1H-thieno[3,4-c]pyrazoles and related heterocyclic compounds from aryl 2-methyl-5-phenyl-3-furyl ketones demonstrates the versatility of these compounds in generating diverse molecular architectures (Shafiee et al., 1998).

Catalytic Applications

Research into the palladium-catalyzed tandem reactions of yne-propargylic carbonates with aryl boronic acids, including 2-furyl boronic acid, leads to the formation of fused ring aromatic products such as benzofuran derivatives. This process highlights the compound's role in facilitating complex organic reactions and the synthesis of aromatic compounds with potential applications in pharmaceuticals and materials science (Wang et al., 2004).

Material Science and Photovoltaics

In material science, the synthesis of donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction solar cells explores the effect of alkyl chains on the properties of polymers. This research is significant for the development of high-efficiency photovoltaic devices, demonstrating the compound's relevance in renewable energy technologies (Zhou et al., 2010).

Corrosion Inhibition

Studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron show the potential of these compounds in protecting metal surfaces. This application is critical in industrial processes and materials preservation, highlighting the compound's role in applied chemistry (Kaya et al., 2016).

Properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S2/c19-16-15(10-4-8-14-9-5-11-20-14)18-17(22-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2/b8-4+,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSQKKGYWVEKBS-VVGDYKIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC=CC3=CC=CO3)C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=N/C(=C\C=C\C3=CC=CO3)/C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
Reactant of Route 4
2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
Reactant of Route 5
2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
Reactant of Route 6
2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.